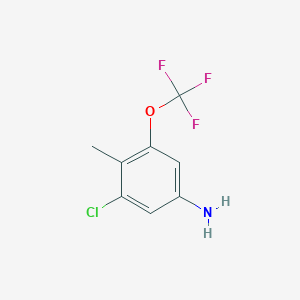
3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine typically involves the following steps:
Nitration: The starting material, 3-chloro-4-methyl-5-(trifluoromethoxy)-benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzenamines.
Aplicaciones Científicas De Investigación
3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methylbenzenamine
- 4-Methyl-5-(trifluoromethoxy)-benzenamine
- 3-Chloro-5-(trifluoromethoxy)-benzenamine
Uniqueness
3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClF3NO |
|---|---|
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-4-6(9)2-5(13)3-7(4)14-8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
YRGJSRRVFMCRTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


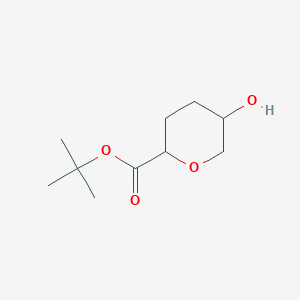

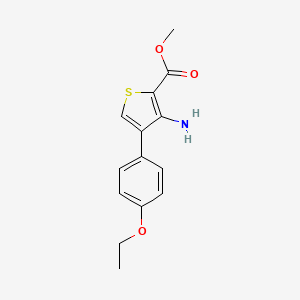
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
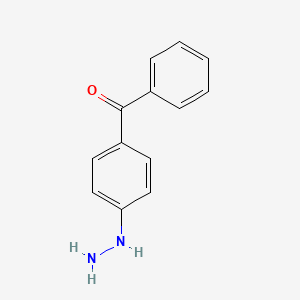
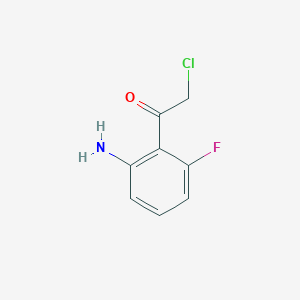
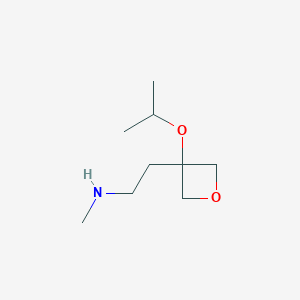
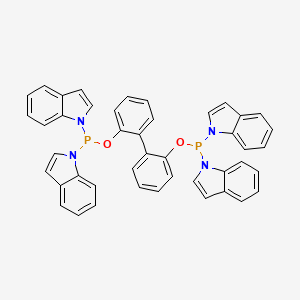
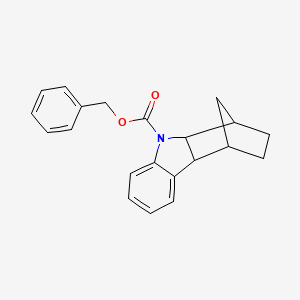
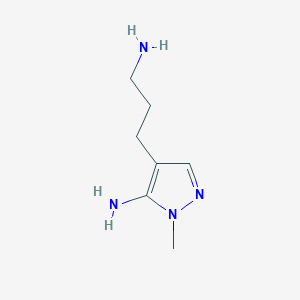
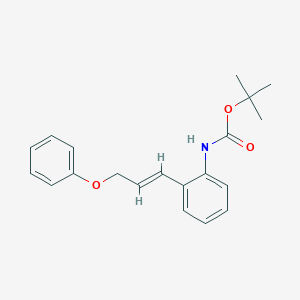
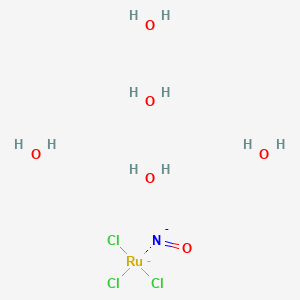
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)

